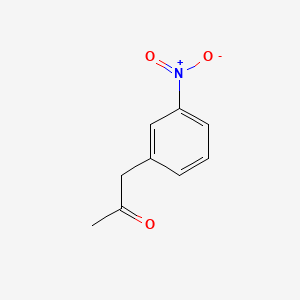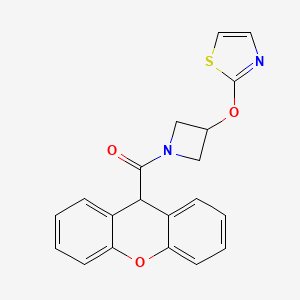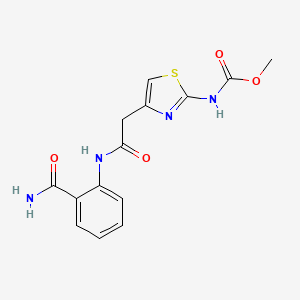
Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a thiazole ring substituted with various groups. The carbamoylphenylamino group might contribute to the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s used or stored. Thiazoles can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence and position of the substituent groups and the overall shape and charge distribution of the molecule .科学的研究の応用
1. Role in Compulsive Food Consumption and Eating Disorders
Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, as part of the SB-649868 compound, has been investigated for its role in modulating feeding, arousal, stress, and drug abuse through the antagonism of orexin receptors (OX1R and OX2R). Research suggests that SB-649868's selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating (BE) and possibly other eating disorders with a compulsive component. The study highlighted that SB-649868 selectively reduced BE for highly palatable food without affecting standard food pellet intake in female rats, indicating a major role of OX1R mechanisms in BE (Piccoli et al., 2012).
2. Metabolic Pathways and Pharmacokinetics
The disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, were studied to understand its pharmacokinetic profile for the treatment of insomnia. The study provided detailed insights into the elimination pathways, half-life, and principal circulating components in plasma, contributing valuable information for its pharmacological development (Renzulli et al., 2011).
3. Anti-inflammatory and Anticonvulsant Properties
Compounds structurally similar to this compound have shown promising results as anti-inflammatory agents, highlighting the therapeutic potential of such molecules in treating inflammatory conditions. For instance, certain thiazolyl/oxazolyl formazanyl indoles demonstrated moderate to good anti-inflammatory activity against carrageenan-induced oedema in albino rats (Singh, Bhati, & Kumar, 2008). Similarly, thiazolidine derivatives carrying pharmacophores essential for anticonvulsant activity were synthesized and showed promising results in vivo, indicating the potential of these compounds in treating convulsive disorders (Siddiqui et al., 2017).
作用機序
Target of Action
Similar compounds with a thiazole nucleus have been reported to exhibit antimicrobial and anticancer activities . These compounds are known to interact with various bacterial and cancerous cells, suggesting that their targets could be proteins or enzymes within these cells .
Mode of Action
Thiazole nucleus compounds are known to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of anticancer activity, these compounds may interact with specific proteins or enzymes within cancer cells, disrupting their normal function and leading to cell death .
Biochemical Pathways
Similar compounds have been reported to interfere with the biosynthesis of certain bacterial lipids , suggesting that lipid metabolism pathways could be affected. In the context of anticancer activity, these compounds may affect pathways related to cell growth and proliferation .
Result of Action
Similar compounds have been reported to exhibit antimicrobial and anticancer activities . These compounds may lead to the death of bacterial and cancerous cells by disrupting their normal function .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl N-[4-[2-(2-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c1-22-14(21)18-13-16-8(7-23-13)6-11(19)17-10-5-3-2-4-9(10)12(15)20/h2-5,7H,6H2,1H3,(H2,15,20)(H,17,19)(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZPEPDQHKPUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Lithium benzo[d]thiazole-2-sulfinate](/img/structure/B2477596.png)

![5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide](/img/structure/B2477598.png)
![4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzoic acid](/img/structure/B2477600.png)
![1-ethyl-6-(2-furylmethyl)-3-methyl-5-[(4-methylbenzyl)sulfanyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2477602.png)
![1-(1,3-benzodioxol-5-ylcarbonyl)-1',6'-dimethyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2477603.png)

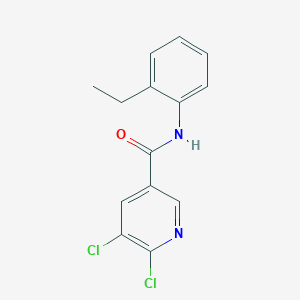
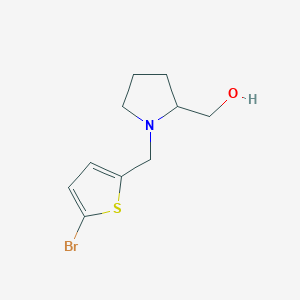
![N-[2-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B2477611.png)
![5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride](/img/structure/B2477615.png)
